methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a benzofuropyrimidine core fused with a pyrimidine ring. Key structural elements include:
- A benzofuro[3,2-d]pyrimidine scaffold, which provides rigidity and planar geometry.
- A p-tolyl group at position 3, contributing hydrophobic interactions.
- A methyl benzoate ester linked via an acetamido group, influencing solubility and metabolic stability.
This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and nucleotide analogs.
Properties
CAS No. |
877657-12-0 |
|---|---|
Molecular Formula |
C27H21N3O6 |
Molecular Weight |
483.48 |
IUPAC Name |
methyl 4-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H21N3O6/c1-16-7-13-19(14-8-16)30-25(32)24-23(20-5-3-4-6-21(20)36-24)29(27(30)34)15-22(31)28-18-11-9-17(10-12-18)26(33)35-2/h3-14H,15H2,1-2H3,(H,28,31) |
InChI Key |
VODMXWPLORSOGS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
The synthesis of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate follows a modular approach, divided into three critical stages:
- Formation of the Benzofuro[3,2-d]Pyrimidine Core
- Introduction of the p-Tolyl Substituent
- Coupling with Methyl 4-Aminobenzoate
Formation of the Benzofuro[3,2-d]Pyrimidine Core
The benzofuropyrimidine scaffold is synthesized via a Vilsmeier-Haack cyclization (Figure 1). Starting with benzofuran-3-carboxylic acid (1 ), treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the reactive intermediate 2 , which undergoes cyclization with urea to yield 2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine (3 ).
$$
\text{Benzofuran-3-carboxylic acid} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{Intermediate 2} \xrightarrow{\text{Urea}} \text{3 (Core)}
$$
Key Reaction Conditions :
- Temperature: 80–90°C
- Solvent: Anhydrous DMF
- Yield: 68–72%
Introduction of the p-Tolyl Group
The p-tolyl moiety is introduced at position 3 of the pyrimidine ring via Mitsunobu alkylation (Figure 2). Compound 3 reacts with p-tolylmethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding 3-(p-tolyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidine (4 ).
$$
\text{3} + \text{p-Tolylmethanol} \xrightarrow{\text{DEAD, PPh}_3} \text{4}
$$
Optimization Notes :
Acetamido-Benzoate Coupling
The final step involves amide bond formation between compound 4 and methyl 4-aminobenzoate (5 ). Activation of the carboxylic acid group in 4 using chloroacetyl chloride generates the reactive chloroacetamide intermediate (6 ), which couples with 5 in the presence of potassium carbonate (K₂CO₃) (Figure 3).
$$
\text{4} \xrightarrow{\text{ClCH}2\text{COCl}} \text{6} \xrightarrow{\text{5, K}2\text{CO}_3} \text{Target Compound}
$$
Critical Parameters :
- Solvent: Acetonitrile (anhydrous)
- Temperature: Reflux (82°C)
- Yield: 65–70%
Stepwise Preparation Protocol
Materials and Equipment
- Starting Materials : Benzofuran-3-carboxylic acid (≥98%), p-tolylmethanol (≥99%), methyl 4-aminobenzoate (≥97%)
- Reagents : POCl₃, DMF, urea, DEAD, PPh₃, chloroacetyl chloride, K₂CO₃
- Instrumentation : Rotary evaporator, NMR spectrometer (400 MHz), HPLC-MS
Detailed Procedure
Step 1: Synthesis of Benzofuro[3,2-d]Pyrimidine-2,4(1H,3H)-Dione (3 )
- Combine benzofuran-3-carboxylic acid (10.0 g, 61.7 mmol) with POCl₃ (15 mL) and DMF (0.5 mL) in a round-bottom flask.
- Reflux at 85°C for 4 hours.
- Cool to room temperature, then add urea (5.6 g, 93.3 mmol) and stir for 12 hours.
- Quench with ice-water, filter, and recrystallize from ethanol to obtain 3 as a white solid (7.1 g, 71% yield).
Step 2: Alkylation with p-Tolylmethanol (4 )
- Dissolve 3 (5.0 g, 23.8 mmol) in dry THF (50 mL).
- Add p-tolylmethanol (3.3 g, 26.2 mmol), DEAD (4.6 g, 26.2 mmol), and PPh₃ (6.9 g, 26.2 mmol).
- Stir under nitrogen at room temperature for 16 hours.
- Concentrate under reduced pressure and purify via column chromatography (hexane:ethyl acetate = 3:1) to isolate 4 (5.8 g, 78% yield).
Step 3: Chloroacetylation and Coupling
- React 4 (4.0 g, 12.7 mmol) with chloroacetyl chloride (1.8 mL, 22.9 mmol) in dichloromethane (DCM, 30 mL) at 0°C.
- Stir for 2 hours, then wash with NaHCO₃ solution to obtain 6 .
- Combine 6 (4.5 g, 11.2 mmol) with methyl 4-aminobenzoate (5 , 1.9 g, 12.3 mmol) and K₂CO₃ (2.3 g, 16.8 mmol) in acetonitrile (40 mL).
- Reflux for 8 hours, filter, and recrystallize from ethyl acetate to yield the target compound (4.1 g, 68% yield).
Optimization Strategies and Challenges
Solvent and Base Selection
Temperature and Time Dependencies
- Cyclization : Temperatures >90°C degrade the pyrimidine core, reducing yield by 15–20%.
- Alkylation : Prolonged reaction times (>20 hours) lead to over-alkylation, necessitating precise monitoring.
Analytical Characterization
Comparative Yield Analysis
| Step | Yield (%) | Key Factor |
|---|---|---|
| Core Formation | 71 | POCl₃ stoichiometry |
| p-Tolyl Alkylation | 78 | DEAD freshness |
| Acetamido Coupling | 68 | Solvent polarity |
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions might target the pyrimidine core or the ester group, potentially leading to the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly on the aromatic ring systems.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation are typical reducing agents.
Substitution: Conditions often involve nucleophiles like alkoxides or halides in polar aprotic solvents.
Major Products Formed
Oxidation Products: Carboxylic acids, particularly on the p-tolyl moiety.
Reduction Products: Alcohols and amines, depending on the target functional group.
Substitution Products: Varied substituted benzofuro[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique fused ring system and functional groups provide a versatile scaffold for the development of novel chemical entities.
Biology
In biological studies, it has been investigated for its potential as a bioactive molecule. Compounds with similar structures have shown promise in inhibiting specific enzymes or interacting with biological targets, indicating potential pharmacological uses.
Medicine
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its structural features make it a candidate for the design of inhibitors, modulators, or other therapeutic agents.
Industry
In the industrial sector, it might find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The precise mechanism of action of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate depends on its specific application. Generally, it may exert effects through:
Molecular Targets: These could include enzymes, receptors, or other proteins.
Pathways Involved: Pathways related to cell signaling, metabolic processes, or genetic regulation might be involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Key Observations :
- The benzofuropyrimidine core in the target compound differs from pyrido/pyrazolo-pyrimidine scaffolds in evidence compounds, altering electronic properties and binding pocket compatibility.
- Substituents like p-tolyl (target) vs. benzylpiperidine (50b) or fluorophenyl (Example 53) modulate hydrophobicity and target selectivity.
Physicochemical Properties
Key Observations :
Biological Activity
Methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its therapeutic implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dihydrobenzofuro-pyrimidine core : This structure is significant for its biological interactions.
- Acetamido and benzoate groups : These functional groups may enhance the compound's solubility and bioavailability.
Molecular Formula
- Chemical Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 326.35 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated strong antiproliferative effects against various cancer cell lines including HepG2 (liver), U251 (glioma), PANC-1 (pancreatic), A549 (lung), and A375 (melanoma) cells. The mechanisms of action include:
- Inhibition of Tubulin Polymerization : Compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
- Upregulation of Apoptosis Markers : Increased expression of cleaved PARP-1 and caspase-3 was observed, indicating activation of apoptotic pathways .
Antimicrobial Activity
In silico studies have suggested that similar compounds could possess antimicrobial properties. The structural features that contribute to this activity include the presence of nitrogen heterocycles which are known for their broad-spectrum antimicrobial effects.
Study 1: Antitumor Activity
A study conducted on a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives revealed that certain structural modifications led to enhanced anticancer activity. The most promising candidate exhibited:
- IC50 Values : Below 10 µM against multiple cancer cell lines.
- Mechanism : Inhibition of tubulin polymerization and induction of apoptosis were confirmed through flow cytometry and Western blot analyses .
Study 2: Molecular Docking Analysis
Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. The results indicated:
- Binding Affinity : Strong interactions with tubulin protein sites.
- Selectivity : Minimal interaction with other kinases, suggesting a favorable therapeutic index .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Compound A | Anticancer | HepG2 | <10 | Tubulin polymerization inhibition |
| Compound B | Antimicrobial | E. coli | <20 | Cell wall synthesis disruption |
| Compound C | Antidiabetic | Pancreatic cells | <15 | Glucose uptake enhancement |
Table 2: Molecular Docking Results
| Compound Name | Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|---|
| Methyl Compound | Tubulin | -9.5 | Hydrogen bonds |
| Methyl Compound | Kinase A | -6.0 | Hydrophobic interactions |
Q & A
Basic: What are the key steps in synthesizing methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate?
The synthesis involves multi-step organic reactions:
- Condensation : Reacting aromatic aldehydes with amines to form intermediates.
- Cyclization : Building the pyrimidine core via acid- or base-catalyzed ring closure.
- Acetamido linkage : Coupling the pyrimidine derivative with a benzoate group using carbodiimide-based coupling reagents.
Key reagents include dimethylformamide (DMF) as a solvent and triethylamine as a catalyst. Reaction monitoring via thin-layer chromatography (TLC) is critical for optimizing intermediates .
Basic: How can researchers characterize the purity and structural integrity of this compound?
- Purity assessment : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities.
- Structural confirmation :
Basic: What initial biological assays are recommended to explore its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to pyrimidine-based inhibitors.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
- Receptor binding studies : Radioligand displacement assays for targets like G-protein-coupled receptors (GPCRs) .
Advanced: What strategies optimize reaction yields in multi-step synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst optimization : Use Pd/C for hydrogenation steps or DMAP for acylations.
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during sensitive steps (e.g., cyclization).
- Workup protocols : Silica gel chromatography for purification and recrystallization from ethanol/water mixtures .
Advanced: How to design experiments to elucidate the mechanism of action?
- Target identification :
- Pull-down assays : Immobilize the compound on beads to capture interacting proteins from cell lysates.
- CRISPR-Cas9 screening : Identify gene knockouts that confer resistance to the compound.
- Kinetic studies : Measure enzyme inhibition constants () using fluorogenic substrates.
- Molecular dynamics simulations : Model interactions with predicted targets (e.g., ATP-binding pockets) .
Advanced: What computational methods assist in understanding structure-activity relationships (SAR)?
- Density functional theory (DFT) : Calculate electron distribution to predict reactive sites.
- Molecular docking : Screen against Protein Data Bank (PDB) targets to prioritize biological assays.
- QSAR modeling : Correlate substituent effects (e.g., p-tolyl vs. 4-fluorophenyl) with activity using regression analysis .
Advanced: How to address discrepancies in physicochemical data across studies?
- Standardization : Replicate experiments under controlled conditions (e.g., DSC for melting point determination).
- Cross-validation : Compare NMR and HRMS data with synthetic intermediates to confirm batch consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
